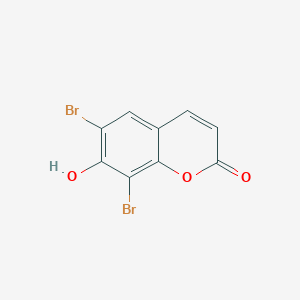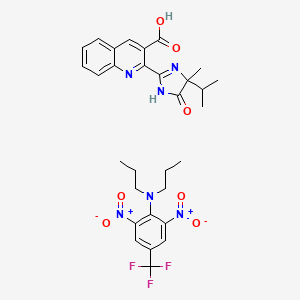
Trifluralin-Imazaquin mixt.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluralin-Imazaquin mixture is a combination of two herbicides, trifluralin and imazaquin, used primarily in agricultural settings to control a wide range of weeds. Trifluralin is a pre-emergence herbicide that inhibits root development by interrupting mitosis, while imazaquin is a selective herbicide that inhibits acetolactate synthase, an enzyme critical for the synthesis of branched-chain amino acids in plants .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Substitution: Both trifluralin and imazaquin can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Trifluralin: Common reagents include nitric acid, sulfuric acid, and various solvents for purification.
Major Products Formed
Scientific Research Applications
Chemistry
Trifluralin: Used as a model compound in studies of photodegradation and environmental fate of herbicides.
Imazaquin: Studied for its selective herbicidal activity and its interactions with acetolactate synthase.
Biology
Trifluralin: Investigated for its effects on soil microbial communities and functions.
Imazaquin: Studied for its impact on plant physiology and weed control efficacy.
Medicine
Trifluralin: Limited applications in medicine, primarily studied for its toxicological effects.
Imazaquin: No significant medical applications, mainly used in agricultural research.
Industry
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Imazaquin: Similar compounds include imazethapyr, imazapic, and imazamox, all of which are imidazolinone herbicides.
Uniqueness
Properties
CAS No. |
119578-88-0 |
|---|---|
Molecular Formula |
C30H33F3N6O7 |
Molecular Weight |
646.6 g/mol |
IUPAC Name |
2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17N3O3.C13H16F3N3O4/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h4-9H,1-3H3,(H,21,22)(H,19,20,23);7-8H,3-6H2,1-2H3 |
InChI Key |
GNJZPYGPEKKVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
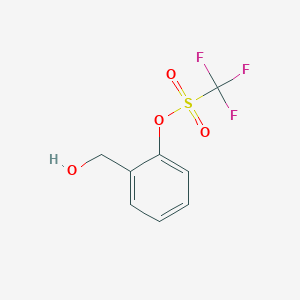
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
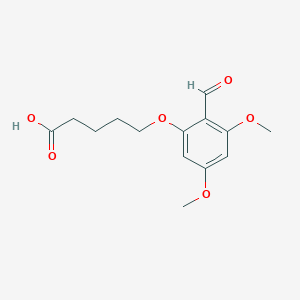
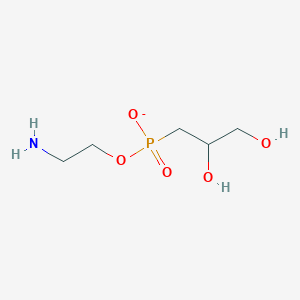
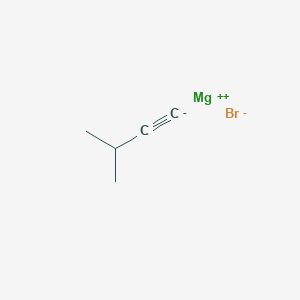
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
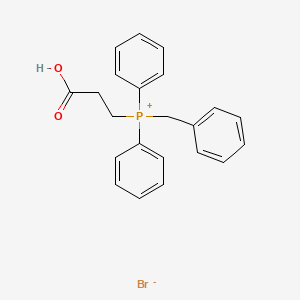
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
